molecular formula C7H11F3 B1599226 (Trifluoromethyl)cyclohexane CAS No. 401-75-2

(Trifluoromethyl)cyclohexane

Cat. No. B1599226
CAS RN: 401-75-2
M. Wt: 152.16 g/mol
InChI Key: QXPZOKVSFMRGMQ-UHFFFAOYSA-N
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Description

(Trifluoromethyl)cyclohexane is a molecule that has been the subject of various studies. Researchers in David O’Hagan’s lab at the University of St. Andrews made a cyclohexane with 6 all-cis fluorine substituents . The molecule’s two sides—one with polar fluorines and the other with hydrogens—displayed surprising polarity, making it a “Janus face” molecule .


Synthesis Analysis

The synthesis of (Trifluoromethyl)cyclohexane was achieved by hydrogenating hexatrifluoromethylbenzene . This reaction required 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .


Molecular Structure Analysis

The classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk . This molecule has the highest barrier to cyclohexane ring inversion, thanks to dramatic steric clashes between its trifluoromethyl groups .


Chemical Reactions Analysis

The molecule isn’t as polar as the all-cis hexafluorinated cyclohexane, but its trifluoromethyl groups have enough pull to give it a mild affinity for chloride ions .

Scientific Research Applications

Safety And Hazards

The safety data sheet for (Trifluoromethyl)cyclohexane indicates that it is a flammable liquid and vapour. It may cause respiratory irritation and skin and eye irritation .

Future Directions

The comprehensive coverage on trifluoromethylation is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

trifluoromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPZOKVSFMRGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424089
Record name (trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trifluoromethyl)cyclohexane

CAS RN

401-75-2
Record name (Trifluoromethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-75-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trifluoromethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: All-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane exhibits a unique stereochemistry where all six trifluoromethyl (CF3) groups are located on the same side of the cyclohexane ring. [] This arrangement creates significant steric hindrance and results in a high barrier to ring inversion, calculated to be 27 kcal/mol. []

A: The all-cis configuration of the CF3 groups in all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane leads to an uneven distribution of electron density. X-ray crystallography and electrostatic profile analysis reveal a concentrated positive charge on the hydrogen face and a diffuse negative charge on the fluorine face of the molecule. [] This polarity enables the electropositive hydrogen face to coordinate with anions, displaying a particularly strong affinity for chloride ions (K≈103). []

A: Yes, difluoromethyl-substituted cyclohexanes can be synthesized by reacting unsaturated aldehydes with sulfur tetrafluoride (SF4) in the presence of potassium fluoride (KF). [] This reaction pathway offers a method for introducing fluorine atoms into cyclohexane structures.

A: 5-(Trifluoromethyl)cyclohexane-1,3-dione serves as a valuable building block in organic synthesis. [, ] Its structure allows for further functionalization and incorporation into more complex molecules, including bis-trifluoromethyl xanthene dione derivatives, which hold potential applications in pharmaceuticals, agriculture, and materials science. []

A: The equilibrium between the diastereoisomers of 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diols, formed during trifluoroacetone trimerization, is significantly affected by solvent properties. [] Solvents with weak donor numbers, indicating lower basicity, favor the diastereoisomers with 1,3-cis-diaxial hydroxyl groups. []

A: Yes, machine learning algorithms, specifically support vector machines (SVM) utilizing RDKit descriptors, have demonstrated success in predicting the inhibitory activity of molecules containing (trifluoromethyl)cyclohexane groups against microsomal prostaglandin E2 synthase‐1 (mPGES‐1). [] This approach enables the identification of potentially potent mPGES‐1 inhibitors, which are relevant for treating inflammation.

A: Analysis of machine learning models, particularly those employing attention mechanisms, has revealed that the benzamide and trifluoromethyl cyclohexane groups are favorable substructures for enhancing the inhibitory activity against mPGES-1. [] This knowledge guides the design of novel mPGES-1 inhibitors with improved potency.

A: Decafluoro-1,3-bis-trifluoromethyl-cyclohexane serves as a solvent in studies investigating diffusion coefficients of various compounds, including 3,3-diethyl-pentane and 9H-xanthene-9-thione. [, ] Its unique properties make it suitable for studying molecular diffusion processes.

A: Yes, the vapor-liquid equilibrium of uranium hexafluoride with decafluorobis(trifluoromethyl)cyclohexane (C8F16) has been studied extensively. [] This research determined experimental diagrams for vapor-liquid equilibrium and vapor-liquid temperature-composition, providing valuable data for separation processes involving these compounds.

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